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Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B118463 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung von 2,2'-Dibrom-1,1'-binaphthyl

Anwendungsbereich: Diese Unterlagen bieten detaillierte Protokolle und technische Hinweise

für die chemische Modifikation (Derivatisierung) von 2,2'-Dibrom-1,1'-binaphthyl an den

Brompositionen. Die hier beschriebenen Methoden sind für Forscher, Wissenschaftler und

Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung, die an der Synthese

von chiralen Liganden, komplexen organischen Molekülen und pharmazeutischen

Zwischenprodukten beteiligt sind.

Einleitung
2,2'-Dibrom-1,1'-binaphthyl ist ein wichtiges Zwischenprodukt bei der Synthese von chiralen

Liganden, wie z. B. BINAP-Derivaten, die in der asymmetrischen Katalyse verwendet werden.

[1] Seine axial chirale Binaphthyl-Grundstruktur bietet einen starren Rahmen zur Induzierung

von Enantioselektivität in katalytischen Reaktionen.[1] Die Funktionalisierung an den 2,2'-

Positionen durch Substitution der Bromatome ermöglicht die Synthese einer Vielzahl von

Derivaten mit maßgeschneiderten sterischen und elektronischen Eigenschaften.

Dieser Leitfaden behandelt die wichtigsten palladiumkatalysierten Kreuzkupplungsreaktionen

und Lithiierungs-Substitutions-Wege zur Derivatisierung von 2,2'-Dibrom-1,1'-binaphthyl.
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 2,2'-Dibrom-1,1'-binaphthyl.

Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungsreaktionen sind äußerst vielseitige Methoden zur

Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[2][3]

Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ist eine weit verbreitete Methode zur Bildung von C-C-

Bindungen durch die Reaktion eines Organohalogenids mit einer Organobor-Spezies,

katalysiert durch einen Palladium(0)-Komplex.[3][4] Diese Reaktion ist besonders nützlich für

die Synthese von Biaryl-Verbindungen aus 2,2'-Dibrom-1,1'-binaphthyl.[5][6]
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Tabelle 1: Zusammenfassung der quantitativen Daten für die Suzuki-Miyaura-Kupplung

Kupplu
ngspart
ner

Katalys
ator/Lig
and

Base
Lösung
smittel

Temp.
(°C)

Zeit (h)
Ausbeut
e (%)

Referen
z

Phenylbo

ronsäure

Pd(PPh₃)

₄
K₂CO₃

Toluol/Et

OH/H₂O
80 12 95 [5]

4-

Methylph

enylboro

nsäure

Pd(PPh₃)

₄
K₂CO₃

Toluol/Et

OH/H₂O
80 12 92 [5]

4-

Methoxy

phenylbo

ronsäure

Pd(PPh₃)

₄
K₂CO₃

Toluol/Et

OH/H₂O
80 12 96 [5]

4-

Fluorphe

nylboron

säure

Pd(PPh₃)

₄
K₂CO₃

Toluol/Et

OH/H₂O
80 12 90 [5]

Experimentelles Protokoll: Synthese von 2,2'-Diphenyl-1,1'-binaphthyl

In einem trockenen Schlenkrohr werden 2,2'-Dibrom-1,1'-binaphthyl (1,0 Äq.),

Phenylboronsäure (2,5 Äq.) und Kaliumcarbonat (4,0 Äq.) vorgelegt.

Das Gefäß wird evakuiert und dreimal mit Argon gespült.

Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0,05 Äq.) wird zugegeben.

Entgaste Lösungsmittel (Toluol, Ethanol und Wasser im Verhältnis 4:1:1) werden über eine

Spritze zugegeben.

Das Reaktionsgemisch wird 12 Stunden lang bei 80 °C unter einer Argonatmosphäre

gerührt.
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Nach dem Abkühlen wird die Reaktion mit Wasser verdünnt und dreimal mit Ethylacetat

extrahiert.

Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem

Natriumsulfat getrocknet und im Vakuum eingeengt.

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das

gewünschte Produkt zu erhalten.
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Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
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Sonogashira-Kupplung
Die Sonogashira-Kupplung bildet eine C-C-Bindung zwischen einem terminalen Alkin und

einem Aryl- oder Vinylhalogenid.[7] Diese Reaktion wird durch einen Palladium-Katalysator und

ein Kupfer(I)-Kokatalysator in Gegenwart einer Aminbase vermittelt.[8][9]

Tabelle 2: Zusammenfassung der quantitativen Daten für die Sonogashira-Kupplung

Kupplu
ngspart
ner

Pd-
Katalys
ator

Cu-
Kokatal
ysator

Base
Lösung
smittel

Temp.
(°C)

Ausbeut
e (%)

Referen
z

Phenylac

etylen

Pd(PPh₃)

₂Cl₂
CuI

Diisoprop

ylamin
THF RT 89 [10]

Trimethyl

silylacetyl

en

Pd(PPh₃)

₄
CuI

Triethyla

min
Toluol 70 >90 [11]

Experimentelles Protokoll: Allgemeine Prozedur für die Sonogashira-Kupplung

Zu einer Lösung des 2,2'-Dibrom-1,1'-binaphthyls (1,0 Äq.) in THF bei Raumtemperatur

werden nacheinander Pd(PPh₃)₂Cl₂ (0,05 Äq.), CuI (0,025 Äq.), Diisopropylamin (7,0 Äq.)

und das terminale Alkin (2,2 Äq.) gegeben.[10]

Die Reaktion wird 3 Stunden lang gerührt, dann mit Diethylether verdünnt und durch ein

Celite®-Pad filtriert.[10]

Das Filtrat wird nacheinander mit gesättigter wässriger NH₄Cl-Lösung, gesättigter wässriger

NaHCO₃-Lösung und Sole gewaschen, über wasserfreiem Na₂SO₄ getrocknet und im

Vakuum eingeengt.[10]

Die Reinigung durch Flash-Säulenchromatographie an Kieselgel liefert das gekoppelte

Produkt.[10]

Buchwald-Hartwig-Aminierung
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Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur

Synthese von C-N-Bindungen aus Aminen und Arylhalogeniden.[12][13] Diese Methode hat die

Synthese von Arylaminen revolutioniert, da sie ein breites Substratspektrum und eine hohe

funktionelle Gruppentoleranz aufweist.[12][14]

Tabelle 3: Zusammenfassung der quantitativen Daten für die Buchwald-Hartwig-Aminierung

Amin Pd-Quelle Ligand Base
Lösungs
mittel

Temp.
(°C)

Ausbeute
(%)

Morpholin Pd₂(dba)₃ BINAP NaOt-Bu Toluol 80-100 Hoch

Anilin Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxan 100 Hoch

Ammoniak-

Äquivalent
Pd(OAc)₂ BrettPhos K₃PO₄

t-Amyl-

Alkohol
110 Hoch

Experimentelles Protokoll: Allgemeine Prozedur für die Buchwald-Hartwig-Aminierung

Ein Ofen-getrocknetes Schlenkrohr wird mit 2,2'-Dibrom-1,1'-binaphthyl (1,0 Äq.), der

Palladium-Vorkatalysator (z. B. Pd₂(dba)₃, 0,01-0,05 Äq.), der Ligand (z. B. BINAP, 0,02-0,1

Äq.) und die Base (z. B. Natrium-tert-butoxid, 2,2 Äq.) befüllt.[15]

Das Rohr wird evakuiert und mit Argon gefüllt. Dieser Vorgang wird dreimal wiederholt.

Das Amin (2,2 Äq.) und trockenes, entgastes Toluol werden zugegeben.

Das Reaktionsgefäß wird verschlossen und im Ölbad auf 80-110 °C erhitzt, bis die Reaktion

abgeschlossen ist (Überwachung durch TLC oder GC-MS).

Nach dem Abkühlen auf Raumtemperatur wird das Gemisch mit Diethylether verdünnt und

durch Celite filtriert.

Das Filtrat wird im Vakuum eingeengt, und der Rückstand wird durch

Säulenchromatographie gereinigt.
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Die Stille-Reaktion koppelt ein Organohalogenid mit einer Organozinnverbindung

(Organostannan) unter Palladiumkatalyse.[2] Organostannane sind tolerant gegenüber vielen

funktionellen Gruppen und unempfindlich gegenüber Feuchtigkeit oder Sauerstoff, was die

Reaktion sehr robust macht.[16] Ein Nachteil ist die Toxizität der Zinnreagenzien.[2]

Experimentelles Protokoll: Allgemeine Prozedur für die Stille-Kupplung

In einem flammgetrockneten Kolben werden 2,2'-Dibrom-1,1'-binaphthyl (1,0 Äq.), der

Palladiumkatalysator (z. B. Pd(dppf)Cl₂·DCM, 0,1 Äq.), Kupfer(I)-iodid (0,1 Äq.) und

Lithiumchlorid (5,3 Äq.) in DMF gelöst.[16]

Die Reaktionsmischung wird 10 Minuten lang mit Argon gespült.

Das Organostannan-Reagenz (2,3 Äq.) wird zugegeben, und die Lösung wird auf 40-80 °C

erhitzt.[16]

Nach Abschluss der Reaktion wird die Lösung abgekühlt und in einen Scheidetrichter mit

einer wässrigen Ammoniaklösung überführt.

Die wässrige Phase wird mit Hexan extrahiert. Die vereinigten organischen Phasen werden

gewaschen, getrocknet und eingeengt.

Die Reinigung erfolgt durch Flash-Chromatographie, um das gekoppelte Produkt zu

erhalten.[16]

Lithiierung und nachfolgende Substitution
Der Halogen-Lithium-Austausch an 2,2'-Dibrom-1,1'-binaphthyl mit Organolithiumreagenzien

wie tert-Butyllithium (t-BuLi) erzeugt eine hochreaktive dilithiierte Spezies.[6] Diese kann

anschließend mit verschiedenen Elektrophilen umgesetzt werden, um eine Vielzahl von

Derivaten zu synthetisieren.[17]

Tabelle 4: Zusammenfassung der quantitativen Daten für Lithiierung/Substitution
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Reagenz
1

Reagenz
2
(Elektrop
hil)

Produkt
Lösungs
mittel

Temp.
(°C)

Ausbeute
(%)

Referenz

t-BuLi
Trimethylsil

ylchlorid

2,2'-

Bis(trimeth

ylsilyl)-1,1'-

binaphthyl

THF -78 bis RT 85 [17]

t-BuLi

Dimethylph

enylsilylchl

orid

2,2'-

Bis(dimeth

ylphenylsily

l)-1,1'-

binaphthyl

THF -78 bis RT 78 [17]

n-BuLi

Diphenylph

osphinchlor

id

2,2'-

Bis(diphen

ylphosphin

o)-1,1'-

binaphthyl

(BINAP)

THF -78 bis RT Hoch [18]

Experimentelles Protokoll: Synthese von (R)-(+)-2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl

Eine Lösung von (R)-(+)-2,2'-Dibrom-1,1'-binaphthyl (1,0 Äq.) in trockenem THF wird unter

einer Argonatmosphäre auf -78 °C gekühlt.

tert-Butyllithium (2,2 Äq., als Lösung in Pentan) wird langsam zugetropft, und die Mischung

wird 30 Minuten lang bei -78 °C gerührt.[17]

Trimethylsilylchlorid (2,5 Äq.) wird zugegeben, und die Reaktion wird langsam auf

Raumtemperatur erwärmen und über Nacht rühren gelassen.

Die Reaktion wird vorsichtig mit gesättigter wässriger Ammoniumchloridlösung gequencht.

Das Gemisch wird mit Diethylether extrahiert. Die organische Phase wird mit Wasser und

Sole gewaschen, über Magnesiumsulfat getrocknet und eingeengt.
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Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Sicherheitshinweise
Bei der Arbeit mit den beschriebenen Reagenzien und Verfahren sind die üblichen Labor-

Sicherheitsvorkehrungen zu treffen.

Organolithiumreagenzien: Sind pyrophor und reagieren heftig mit Wasser. Stets unter inerter

Atmosphäre (Argon oder Stickstoff) und mit trockenen Lösungsmitteln arbeiten.

Palladiumkatalysatoren und Liganden: Können toxisch und hautreizend sein. Kontakt

vermeiden und geeignete persönliche Schutzausrüstung (Handschuhe, Schutzbrille) tragen.

Organozinnverbindungen: Sind hochgiftig. Arbeiten im Abzug und sorgfältige Entsorgung

sind zwingend erforderlich.

Bromierte Verbindungen: Sind im Allgemeinen reizend. Haut- und Augenkontakt vermeiden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,2'-Dibromo-1,1'-binaphthyl [myskinrecipes.com]

2. Stille reaction - Wikipedia [en.wikipedia.org]

3. Suzuki reaction - Wikipedia [en.wikipedia.org]

4. chem.libretexts.org [chem.libretexts.org]

5. SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI
CROSS COUPLING REACTION | Journal of Science Natural Science [hnuejs.edu.vn]

6. Buy 2,2'-Dibromo-1,1'-binaphthyl | 74866-28-7 [smolecule.com]

7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b118463?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/binaphthyl-derivatives/115025--22-dibromo-11-binaphthyl.html
https://en.wikipedia.org/wiki/Stille_reaction
https://en.wikipedia.org/wiki/Suzuki_reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://hnuejs.edu.vn/ns/article/view/30
https://hnuejs.edu.vn/ns/article/view/30
https://www.smolecule.com/products/s1941878
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. jk-sci.com [jk-sci.com]

10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

11. chemrxiv.org [chemrxiv.org]

12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

13. chem.libretexts.org [chem.libretexts.org]

14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

15. jk-sci.com [jk-sci.com]

16. Stille Coupling | NROChemistry [nrochemistry.com]

17. researchgate.net [researchgate.net]

18. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel
Nickel-Catalyzed Phosphine Insertion | Semantic Scholar [semanticscholar.org]

To cite this document: BenchChem. [Derivatization of 2,2'-Dibromo-1,1'-binaphthyl at the
bromine positions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118463#derivatization-of-2-2-dibromo-1-1-
binaphthyl-at-the-bromine-positions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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